REACTION_SMILES
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[CH2:1]1[O:2][CH2:3][CH2:4][CH2:5]1.[CH3:17][Si:18]([CH3:19])([CH3:20])[C:21]#[N:22].[CH3:24][CH2:25][OH:26].[F:6][c:7]1[cH:8][c:9]([CH:10]=[O:11])[cH:12][c:13]([F:16])[c:14]1[F:15].[I-:27].[I-:29].[NH3:23].[Zn+2:28]>>[F:6][c:7]1[cH:8][c:9]([CH:10]([C:21]#[N:22])[NH2:23])[cH:12][c:13]([F:16])[c:14]1[F:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(F)c(F)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
N
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn+2]
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Name
|
|
Type
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product
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Smiles
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N#CC(N)c1cc(F)c(F)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |